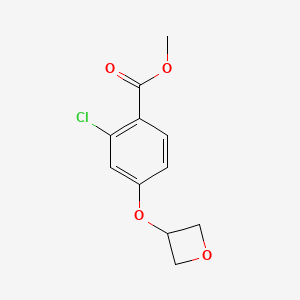
Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-chloro-4-(oxétan-3-yloxy)benzoate de méthyle est un composé chimique de formule moléculaire C11H11ClO4 et de masse molaire de 242,66 g/mol . Il s’agit d’un dérivé d’ester benzoïque, caractérisé par la présence d’un groupe chloro et d’un cycle oxétane liés au cycle benzène. Ce composé est principalement utilisé dans les milieux de recherche et développement.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 2-chloro-4-(oxétan-3-yloxy)benzoate de méthyle implique généralement l’estérification de l’acide 2-chloro-4-(oxétan-3-yloxy)benzoïque avec du méthanol en présence d’un catalyseur tel que l’acide sulfurique ou l’acide chlorhydrique. La réaction est effectuée sous reflux afin de garantir la conversion complète de l’acide en ester .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles suivent probablement des principes similaires à la synthèse en laboratoire, avec des optimisations pour l’échelle, le rendement et la pureté. Cela peut impliquer l’utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la distillation et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-chloro-4-(oxétan-3-yloxy)benzoate de méthyle peut subir diverses réactions chimiques, notamment :
Substitution nucléophile : Le groupe chloro peut être remplacé par d’autres nucléophiles tels que les amines, les thiols ou les alcoolates.
Hydrolyse : Le groupe ester peut être hydrolysé pour produire l’acide carboxylique correspondant et le méthanol.
Oxydation et réduction : Le composé peut participer à des réactions d’oxydation et de réduction, bien que les conditions et les réactifs spécifiques dépendent de la transformation souhaitée.
Réactifs et conditions courants
Substitution nucléophile : Réactifs tels que le méthylate de sodium, l’éthylate de sodium ou les amines primaires dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) ou l’acétonitrile.
Hydrolyse : Conditions acides ou basiques utilisant de l’acide chlorhydrique ou de l’hydroxyde de sodium en solutions aqueuses.
Oxydation et réduction : Agents oxydants comme le permanganate de potassium ou agents réducteurs comme l’hydrure de lithium et d’aluminium.
Principaux produits formés
Substitution nucléophile : Benzoates substitués avec divers groupes fonctionnels remplaçant le groupe chloro.
Hydrolyse : Acide 2-chloro-4-(oxétan-3-yloxy)benzoïque et méthanol.
Oxydation et réduction : Les produits dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le 2-chloro-4-(oxétan-3-yloxy)benzoate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et d’agrochimiques.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour son utilisation potentielle dans le développement de médicaments, en particulier comme précurseur d’ingrédients pharmaceutiques actifs.
Applications De Recherche Scientifique
Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
Le mécanisme d’action du 2-chloro-4-(oxétan-3-yloxy)benzoate de méthyle n’est pas bien documenté, mais il implique probablement des interactions avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs. La présence du groupe chloro et du cycle oxétane peut influencer sa réactivité et son affinité de liaison, contribuant à son activité biologique.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Chloro-4-hydroxybenzoate de méthyle : Structure similaire mais sans le cycle oxétane.
2-Chloro-4-méthoxybenzoate de méthyle : Structure similaire mais avec un groupe méthoxy au lieu du cycle oxétane.
2-Chloro-4-(tétrahydrofuran-3-yloxy)benzoate de méthyle : Structure similaire mais avec un cycle tétrahydrofurane au lieu du cycle oxétane.
Unicité
Le 2-chloro-4-(oxétan-3-yloxy)benzoate de méthyle est unique en raison de la présence du cycle oxétane, qui peut conférer des propriétés chimiques et biologiques distinctes. Le cycle oxétane est connu pour sa contrainte et sa réactivité, ce qui peut influencer le comportement du composé dans les réactions chimiques et ses interactions avec les cibles biologiques.
Propriétés
Formule moléculaire |
C11H11ClO4 |
|---|---|
Poids moléculaire |
242.65 g/mol |
Nom IUPAC |
methyl 2-chloro-4-(oxetan-3-yloxy)benzoate |
InChI |
InChI=1S/C11H11ClO4/c1-14-11(13)9-3-2-7(4-10(9)12)16-8-5-15-6-8/h2-4,8H,5-6H2,1H3 |
Clé InChI |
VYERITIVROMWOX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)OC2COC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


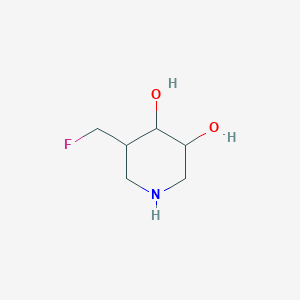
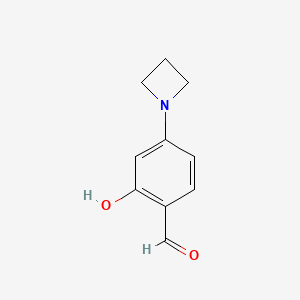

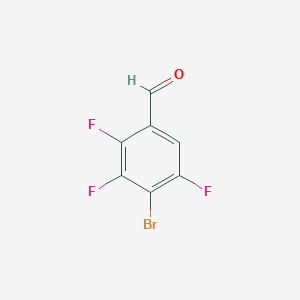
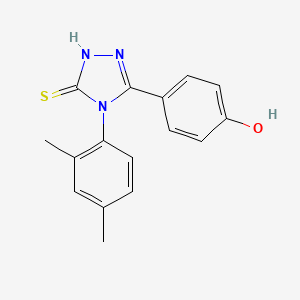
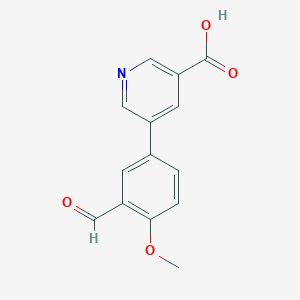
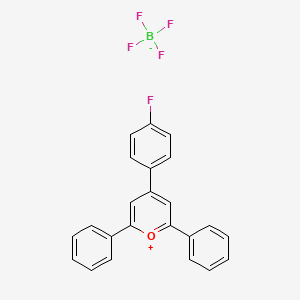
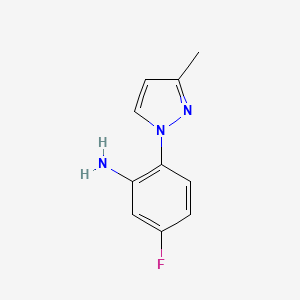
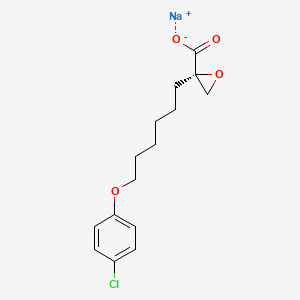
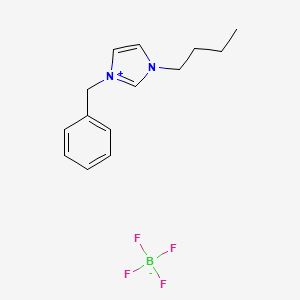
![7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11767326.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B11767330.png)
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11767337.png)
![3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)
